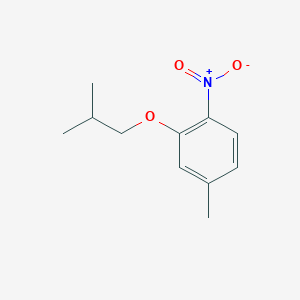

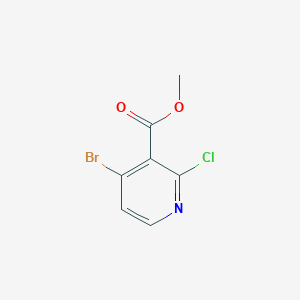

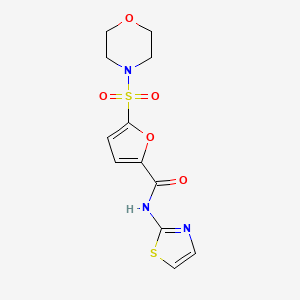

N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a five-membered ring structure composed of two carbon atoms and three nitrogen atoms . These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of hydrazides with α-haloketones or α-haloesters . The resulting triazole compounds can then be further functionalized to create a wide variety of derivatives .Molecular Structure Analysis

1,2,4-Triazole derivatives are characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The presence of multiple nitrogen atoms allows these compounds to form hydrogen bonds with different targets, which can enhance their biological activity .Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions due to the presence of multiple reactive sites in their structure. For example, they can participate in nucleophilic substitution reactions, cycloaddition reactions, and many others .科学的研究の応用

Anticancer Agent Development

The 1,2,4-triazole moiety is a common feature in many pharmacologically active compounds, particularly those with anticancer properties. Research has shown that derivatives of 1,2,4-triazole, such as our compound of interest, exhibit promising cytotoxic activities against various cancer cell lines . These compounds can form hydrogen bonds with different targets, improving pharmacokinetics and pharmacodynamics. They are particularly valuable in the design and synthesis of new anticancer agents due to their ability to selectively target cancer cells while minimizing harm to normal cells.

Molecular Docking Studies

Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Derivatives of 1,2,4-triazole, including our compound, can be used in molecular docking studies to understand the mechanism and binding modes within the binding pocket of target enzymes . This application is crucial in drug design and development, providing insights into the molecular interactions that drive drug efficacy.

Pharmacological Research

Compounds with the 1,2,4-triazole ring system have been found to possess a wide range of pharmacological activities. The compound could be explored for its potential roles in enhancing pharmacological properties such as bioavailability, stability, and solubility in drug formulations . This research can lead to the development of drugs with improved therapeutic profiles.

Selective Toxicity Studies

The selective toxicity of anticancer agents is a critical aspect of chemotherapy. The compound’s ability to exhibit cytotoxic effects against cancer cell lines while showing minimal toxicity towards normal cells makes it an excellent candidate for selective toxicity studies . These studies aim to develop cancer treatments that are less harmful to patients’ overall health.

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that 1,2,4-triazole derivatives have been found to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

It’s worth noting that 1,2,4-triazole derivatives have been found to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

1,2,4-triazole derivatives have been found to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-oxo-N-[2-(1,2,4-triazol-1-yl)ethyl]-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O2/c16-8-3-7(12-5-13-8)9(17)11-1-2-15-6-10-4-14-15/h3-6H,1-2H2,(H,11,17)(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYMWJAASAMWSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)C(=O)NCCN2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,2-Dioxaborolane, 2-[2-chloro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2963925.png)

![2-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2963932.png)

![N-[[3-(2-Hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2963933.png)

![1,5-Dimethyl-N-[[1-(prop-2-enoylamino)cyclobutyl]methyl]pyrazole-3-carboxamide](/img/structure/B2963934.png)

![2-chloro-N-[(4-methoxyphenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B2963935.png)

![2-[(3S)-pyrrolidin-3-yloxy]acetic acid hydrochloride](/img/structure/B2963943.png)